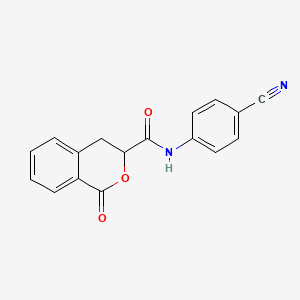

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

Description

N-(4-Cyanophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule featuring a 2-benzopyran scaffold fused with a carboxamide group at the 3-position and a 4-cyanophenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₃N₂O₃, with a calculated molecular weight of 293.30 g/mol. The compound’s structure combines a lipophilic benzopyran core with a polar nitrile group, influencing its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-cyanophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c18-10-11-5-7-13(8-6-11)19-16(20)15-9-12-3-1-2-4-14(12)17(21)22-15/h1-8,15H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZUEKBYHNMDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 4-cyanophenylamine with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Lipophilicity (logP/logD)

Polar Surface Area (PSA)

The nitrile increases PSA by ~54%, suggesting improved solubility in polar solvents and altered pharmacokinetics (e.g., reduced blood-brain barrier penetration).

Biological Activity

N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound belonging to the class of benzopyran derivatives. This compound has been the subject of various studies due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure:

this compound features a cyanophenyl group attached to a benzopyran ring system. This structural configuration is significant for its biological activity.

Molecular Formula: C16H14N2O2

Molecular Weight: 270.30 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-cyanophenylamine with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation, thus exerting anticancer effects.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains and fungi.

Anticancer Properties

Research has indicated that benzopyran derivatives can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.0 | Apoptosis |

| Study B | HeLa | 10.5 | Cell Cycle Arrest |

Antimicrobial Properties

In terms of antimicrobial activity, this compound has been evaluated against various microorganisms:

| Microorganism | Activity | Notes |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Effective at low concentrations |

| Escherichia coli | Non-inhibitory | No significant effect observed |

| Candida albicans | Moderate activity | Effective against fungal growth |

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of benzopyran derivatives similar to this compound. For example:

-

Study on Anticancer Activity:

- Researchers synthesized a series of benzopyran derivatives and tested their efficacy against breast cancer cell lines.

- Results indicated that compounds with similar structures showed promising anticancer activity through apoptosis induction.

-

Antimicrobial Evaluation:

- A comparative study assessed the antimicrobial efficacy of various benzopyran derivatives against Gram-positive and Gram-negative bacteria.

- The study found that while some derivatives were effective against certain fungi, they showed limited activity against bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.